molecular formula C19H24F3N3 B10917363 N-heptyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-heptyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10917363
M. Wt: 351.4 g/mol
InChI Key: PJRLOLRYIKFBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-HEPTYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound characterized by its unique structure, which includes a heptyl chain, a methylphenyl group, and a trifluoromethyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HEPTYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-HEPTYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Mechanism of Action

The mechanism by which N-HEPTYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-HEPTYL-N-[4-(4-METHYLPHENYL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.

    N-HEPTYL-N-[4-(4-METHYLPHENYL)-6-CHLORO-2-PYRIMIDINYL]AMINE: Contains a chloro group instead of trifluoromethyl, which may alter its reactivity and interaction with biological targets.

Uniqueness

N-HEPTYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C19H24F3N3

Molecular Weight

351.4 g/mol

IUPAC Name

N-heptyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H24F3N3/c1-3-4-5-6-7-12-23-18-24-16(13-17(25-18)19(20,21)22)15-10-8-14(2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,23,24,25)

InChI Key

PJRLOLRYIKFBRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C

Origin of Product

United States

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